(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide
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Overview
Description
5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a furaldehyde moiety, a nitrophenyl group, and a thiosemicarbazone linkage
Preparation Methods
The synthesis of 5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone typically involves the reaction of 5-(4-nitrophenyl)-2-furaldehyde with N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazide. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has shown promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: It is used in the development of advanced materials, such as sensors and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
5-(4-nitrophenyl)-2-furaldehyde N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone can be compared with other similar compounds, such as:
4-nitrophenyl-2-furaldehyde thiosemicarbazone: Lacks the pyrazolone moiety, resulting in different chemical reactivity and biological activity.
5-(4-nitrophenyl)-2-furaldehyde N-(3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiosemicarbazone: Similar structure but with variations in the substituents, leading to differences in properties and applications.
Properties
Molecular Formula |
C23H20N6O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C23H20N6O4S/c1-15-21(22(30)28(27(15)2)17-6-4-3-5-7-17)25-23(34)26-24-14-19-12-13-20(33-19)16-8-10-18(11-9-16)29(31)32/h3-14H,1-2H3,(H2,25,26,34)/b24-14+ |
InChI Key |
WZBUVKGUABINJT-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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